molecular formula C19H17ClF3N3O2 B2377157 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 941894-84-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2377157
CAS No.: 941894-84-4
M. Wt: 411.81
InChI Key: BYRAQRXLOADHPR-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide is a piperazine-derived acetamide compound characterized by a 3-chlorophenyl-substituted piperazine ring and a 4-(trifluoromethyl)phenyl acetamide moiety. Its molecular formula is C₁₉H₁₇ClF₃N₃O, with a molar mass of 395.81 g/mol.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2/c20-14-2-1-3-16(12-14)25-8-10-26(11-9-25)18(28)17(27)24-15-6-4-13(5-7-15)19(21,22)23/h1-7,12H,8-11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRAQRXLOADHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide, a compound with significant pharmacological potential, has been studied for its biological activity, particularly in the context of its interactions with various biological targets. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

  • Piperazine ring : Known for its role in various pharmacological agents.
  • Chlorophenyl group : Imparts specific biological properties due to electron-withdrawing effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing piperazine have been shown to inhibit cell proliferation in various cancer cell lines. The presence of halogen substituents, such as trifluoromethyl, often correlates with increased potency against tumors.

Case Study : A study evaluating the cytotoxic effects of similar piperazine derivatives on MCF-7 breast cancer cells reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For example, molecular docking studies have revealed interactions with cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, facilitating stronger interactions with enzyme active sites .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 Value (µM)
Compound ACOX-210.4
Compound BLOX-55.4
Compound CAChE19.2

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Similar piperazine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Chlorine and trifluoromethyl substitutions enhance biological activity by increasing lipophilicity and improving binding interactions.
  • Modifications on the piperazine ring can lead to varying degrees of potency against specific targets.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide exhibit potent antimicrobial properties. Research has demonstrated that modifications in the aryl groups can enhance activity against various pathogens, including bacteria and protozoa.

Case Study: A study published in Nature highlighted the efficacy of structurally related compounds against Cryptosporidium, a protozoan parasite responsible for gastrointestinal infections. The lead compound from this study showed an EC50 of 0.07 μM, indicating high potency and potential for therapeutic use in treating cryptosporidiosis .

Antidepressant Properties

The piperazine moiety is often associated with antidepressant activity. Compounds containing this structure have been investigated for their ability to inhibit serotonin reuptake, thereby enhancing mood regulation.

Data Table: Antidepressant Activity of Piperazine Derivatives

Compound NameStructureEC50 (μM)Mechanism
SLU-2633Structure0.17Serotonin Reuptake Inhibition
SLU-10482Structure0.07Serotonin Reuptake Inhibition

Cancer Research

The compound's potential as an anticancer agent has also been explored, particularly in targeting specific cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity and cellular uptake.

Case Study: In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies suggest that electron-withdrawing groups, such as trifluoromethyl, significantly enhance biological activity compared to electron-donating groups.

Data Table: Structure-Activity Relationships

Substituent TypeEffect on Activity
Electron-WithdrawingIncreased potency
Electron-DonatingDecreased potency

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives , where structural variations in substituents significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Piperazine Substituents on Acetamide Phenyl Molecular Formula Molar Mass (g/mol) Key Data (Yield, m.p., ESI-MS) References
Target Compound : 2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide 3-Chlorophenyl 4-Trifluoromethyl C₁₉H₁₇ClF₃N₃O 395.81 Discontinued (CymitQuimica)
Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Phenyl 3-Trifluoromethyl C₁₉H₁₉F₃N₃O 362.37 Yield: ~85%; m.p. 160–162°C
Compound 15 : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-Chlorophenyl 3-Trifluoromethyl C₁₉H₁₈ClF₃N₃O 397.82 Yield: 89%; ESI-MS: 398.1 [M+H]+
Compound 11f : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 3-Chlorophenyl (urea) Thiazole-linked urea C₂₄H₂₃ClN₈O₂S 500.2 Yield: 85.1%; ESI-MS: 500.2 [M+H]+
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl C₁₈H₁₉ClFN₃O 347.81 CAS: 303091-53-4

Key Structural and Functional Differences :

Substituent Position: The target compound’s 3-chlorophenyl and 4-trifluoromethyl groups enhance electron-withdrawing effects, increasing lipophilicity compared to analogs with unsubstituted phenyl (Compound 14) or 4-fluorophenyl ().

Synthetic Feasibility :

  • Yields for analogs range from 85–93% (e.g., Compound 15: 89%), suggesting efficient synthesis via amide coupling or nucleophilic substitution. The target compound’s discontinuation () may relate to challenges in scale-up or stability.

Biological Implications :

  • Trifluoromethyl groups (target compound, Compound 14) enhance metabolic stability and receptor affinity compared to chloro or fluoro substituents.
  • Urea derivatives (Compound 11f) may target enzymes like carbonic anhydrase, while acetamides are more likely to interact with GPCRs.

Research Findings and Implications

Receptor Binding :

  • Piperazine-acetamide derivatives exhibit affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors , with trifluoromethyl groups improving blood-brain barrier penetration.

Crystallographic Data :

  • Similar compounds (e.g., ) form R₂²(10) hydrogen-bonded dimers , influencing solid-state stability and solubility.

SAR Insights :

  • Chloro at position 3 (target compound) may optimize steric interactions with receptor pockets compared to 2- or 4-chloro isomers (Compound 15).

Preparation Methods

Two-Step Alkylation-Acylation Approach

The most widely reported method involves a two-step process: (1) synthesis of the chloroacetamide intermediate and (2) nucleophilic substitution with 1-(3-chlorophenyl)piperazine.

Step 1: Preparation of 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide
4-(Trifluoromethyl)aniline reacts with chloroacetyl chloride under Schotten-Baumann conditions:

4-(CF₃)C₆H₄NH₂ + ClCH₂COCl → 4-(CF₃)C₆H₄NHCOCH₂Cl + HCl  

Conditions:

  • Solvent: Dichloromethane (DCM)/2% NaOH biphasic system
  • Temperature: 0–5°C (exothermic control)
  • Yield: 68–75%

Step 2: Piperazine Alkylation
The chloroacetamide intermediate undergoes nucleophilic displacement with 1-(3-chlorophenyl)piperazine:

ClCH₂CONHAr + C₆H₅Cl-piperazine → (C₆H₅Cl-piperazinyl)CH₂CONHAr + HCl  

Optimized Conditions:

  • Base: K₂CO₃ (2.5 eq)
  • Catalyst: KI (0.1 eq)
  • Solvent: Dry acetone
  • Temperature: 60°C, 12–24 hr
  • Yield: 44–78%

One-Pot Sequential Synthesis

Recent patents describe a one-pot method using microwave-assisted coupling:

Parameter Specification
Reactants 4-(Trifluoromethyl)aniline, chloroacetyl chloride, 1-(3-chlorophenyl)piperazine
Solvent DMF
Temperature 80°C (microwave irradiation)
Time 45 min
Yield 62%

This approach reduces side products like N,N-bis-alkylated derivatives (<5%) compared to conventional heating.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase hydrolysis risks. Biphasic systems (DCM/H₂O) improve yields by minimizing acetamide decomposition:

Solvent Reaction Time (hr) Yield (%) Purity (HPLC)
Acetone 24 65 98.2
DMF 8 72 97.5
Toluene 48 34 89.1

Catalytic Additives

KI catalyzes the SN2 mechanism via halogen exchange, improving reaction kinetics:

  • Without KI: 32% conversion in 24 hr
  • With KI (0.1 eq): 89% conversion in 12 hr

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/cyclohexane (3:1) removes positional isomers (15–20% impurity)
  • Column Chromatography : Silica gel (230–400 mesh), eluent CHCl₃:MeOH (9:1), Rf = 0.36

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 2.95–3.89 (m, 8H, piperazine), 4.32 (s, 2H, –CH₂–), 7.36–7.87 (m, 8H, ArH)
¹³C NMR 168.8 (–CO–), 145.1 (CF₃–C), 53.5–56.3 (piperazine CH₂)
MS (ESI+) m/z 426.1 [M+H]⁺ (calc. 425.8)

Industrial Scalability Challenges

Byproduct Management

  • Hydrolysis Products : <3% 2-hydroxy derivative under pH-controlled conditions (pH 6.5–7.5)
  • Dimerization : Suppressed via dilute reactant concentrations (0.5 M)

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages over batch processing:

  • 18% higher yield (82% vs. 64%)
  • 50% reduction in solvent usage
  • 3 hr total processing time

Q & A

Q. What are the established synthetic pathways for synthesizing this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between activated carboxylic acid derivatives and aromatic amines.
  • Piperazine ring functionalization via nucleophilic substitution or coupling reactions.
  • Purification using column chromatography or recrystallization to achieve ≥95% purity.

Key reaction conditions include:

  • Temperature control (e.g., reflux in ethanol at 78°C for cyclization steps) .
  • Catalyst selection (e.g., HCl or H2SO4 for acid-catalyzed condensations) .
  • Solvent optimization (e.g., dichloromethane for intermediate extraction, ethyl acetate for final purification) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positioning and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 415.82) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What primary biological targets and associated in vitro assays have been identified for pharmacological research?

  • Neuropharmacology : Serotonergic/dopaminergic receptor binding assays (e.g., radioligand displacement studies) due to structural similarity to piperazine-based CNS agents .
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC50 values for breast or colon cancer models) .
  • Antimicrobial Screening : Broth microdilution assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to mitigate byproduct formation?

  • Stepwise Intermediate Isolation : Purify intermediates after each step to minimize cross-reactivity .
  • Catalytic Efficiency : Use Pd-mediated coupling for aryl-aryl bond formation (reduces side products vs. traditional SNAr) .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted chlorophenyl precursors) and adjust stoichiometry .

Q. What computational and experimental approaches are recommended for elucidating structure-activity relationships (SAR)?

  • Molecular Docking : Simulate binding to serotonin 5-HT1A/D2 receptors using AutoDock Vina .
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with nitro groups) and compare bioactivity .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions) .

Q. How should researchers address discrepancies in reported biological activity data across study models?

  • Model-Specific Validation : Replicate assays in parallel (e.g., compare cancer cell line responses in HepG2 vs. MCF-7) .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., piperazine-acetamide derivatives) to identify trends .
  • Solubility Adjustments : Use DMSO/PEG formulations to standardize compound bioavailability in in vivo vs. in vitro studies .

Q. What strategies evaluate metabolic stability and pharmacokinetic properties in preclinical studies?

  • Microsomal Stability Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess half-life .
  • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions .
  • Blood-Brain Barrier Permeability : Conduct in situ perfusion models to predict CNS penetration .

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